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Abstract
BMS-199945 is a potent small molecule inhibitor of influenza virus fusion.[1][2][3] It targets the

viral hemagglutinin (HA) protein, preventing the low pH-induced conformational changes

necessary for the fusion of viral and endosomal membranes, a critical step in the viral lifecycle.

[1][4] This document provides detailed application notes and protocols for key in vitro

experiments to characterize the activity of BMS-199945, including a hemolysis inhibition assay

and a trypsin protection assay.

Mechanism of Action
BMS-199945 is a member of a class of compounds that specifically interact with the HA protein

of H1 and H2 subtype influenza viruses.[4] The binding of BMS-199945 to the HA trimer

stabilizes its pre-fusion conformation.[5] In the acidic environment of the endosome, the HA

protein typically undergoes a significant structural rearrangement, exposing a "fusion peptide"

that inserts into the endosomal membrane and mediates membrane fusion. BMS-199945
inhibits this conformational change, thereby blocking viral entry into the host cell cytoplasm.[1]

[4]
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Influenza Virus Entry Mechanism of BMS-199945
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Caption: Mechanism of influenza virus fusion and inhibition by BMS-199945.

Quantitative Data Summary
Assay Virus Strain IC50 Reference

Hemolysis Inhibition

Assay
Influenza A/WSN/33 0.57 µM [2][3]

Trypsin Protection

Assay

Influenza A/PR/8/34

(H1)
~1 µM [1]
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Experimental Protocols
Hemolysis Inhibition Assay
This assay measures the ability of a compound to prevent the low pH-induced hemolysis of red

blood cells (RBCs) by influenza virus.

Experimental Workflow

Hemolysis Inhibition Assay Workflow
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Caption: Workflow for the hemolysis inhibition assay.

Materials:

BMS-199945

Influenza A virus (e.g., A/WSN/33)

Fresh chicken red blood cells (RBCs)

Phosphate-buffered saline (PBS)

Sodium acetate buffer (0.5 M, pH 5.0)

96-well V-bottom plates

Spectrophotometer

Protocol:
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Prepare a 2% (v/v) suspension of chicken RBCs in PBS. Wash the RBCs three times with

PBS by centrifugation and resuspension.

Prepare serial two-fold dilutions of BMS-199945 in PBS in a 96-well plate.

Add a standardized amount of influenza virus (predetermined to cause submaximal

hemolysis) to each well containing the compound dilutions. Include virus-only (positive

control) and RBC-only (negative control) wells.

Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the

virus.[6]

Add the 2% chicken RBC suspension to each well and incubate at 37°C for 30 minutes.[6]

To induce hemolysis, add sodium acetate buffer (pH 5.0) to each well and mix gently.[6]

Incubate the plate at 37°C for 30 minutes to allow for HA-mediated hemolysis.[6]

Centrifuge the plate to pellet the intact RBCs.

Carefully transfer the supernatant to a new flat-bottom 96-well plate.

Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

Calculate the percentage of hemolysis inhibition relative to the virus-only control and

determine the IC50 value.

Trypsin Protection Assay
This assay assesses the ability of BMS-199945 to stabilize the HA protein in its native

conformation at low pH, thereby protecting it from digestion by trypsin.
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Trypsin Protection Assay Workflow
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Caption: Workflow for the trypsin protection assay.

Materials:

BMS-199945

Purified influenza virus hemagglutinin (HA) trimer (e.g., from A/PR/8/34)

Citrate buffer (0.25 M, pH 4.2)

Tris-HCl (0.1 M, pH 10.0)

TPCK-treated trypsin

SDS-PAGE gels and reagents

Densitometer

Protocol:

Incubate purified HA (e.g., 4-6 µg) with varying concentrations of BMS-199945 at 31°C for 15

minutes.[5]

Adjust the pH of the mixture to approximately 5.0 by adding citrate buffer (pH 4.2).[6]

Incubate at 37°C for 10 minutes to induce the conformational change in the absence of the

inhibitor.[6]

Neutralize the reaction by adding Tris-HCl (pH 10.0).[6]
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Add TPCK-treated trypsin (e.g., 2 µg) to the mixture and incubate at 37°C for 30 minutes.

Only conformationally altered HA will be cleaved.[5][6]

Stop the trypsin digestion by adding a loading buffer containing a protease inhibitor and

boiling the samples.

Analyze the digested HA fragments by SDS-PAGE.

Visualize the protein bands (e.g., by Coomassie blue staining) and quantify the intensity of

the intact and digested HA bands using densitometry to determine the IC50 for protection.

Conclusion
The in vitro assays described provide robust and reproducible methods for characterizing the

inhibitory activity of BMS-199945 against influenza virus fusion. The hemolysis inhibition assay

offers a functional measure of the compound's ability to prevent virus-cell fusion, while the

trypsin protection assay provides a more direct assessment of its interaction with and

stabilization of the hemagglutinin protein. These protocols can be adapted for the screening

and characterization of other potential influenza fusion inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pH-Dependent Changes in Photoaffinity Labeling Patterns of the H1 Influenza Virus
Hemagglutinin by Using an Inhibitor of Viral Fusion - PMC [pmc.ncbi.nlm.nih.gov]

2. medchemexpress.com [medchemexpress.com]

3. medchemexpress.com [medchemexpress.com]

4. pH-dependent changes in photoaffinity labeling patterns of the H1 influenza virus
hemagglutinin by using an inhibitor of viral fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubs.acs.org/doi/10.1021/id500022h
https://pmc.ncbi.nlm.nih.gov/articles/PMC8813174/
https://www.benchchem.com/product/b1667182?utm_src=pdf-body
https://www.benchchem.com/product/b1667182?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC104417/
https://pmc.ncbi.nlm.nih.gov/articles/PMC104417/
https://www.medchemexpress.com/bms-199945.html
https://www.medchemexpress.com/bms-199945.html?locale=de-DE
https://pubmed.ncbi.nlm.nih.gov/9971755/
https://pubmed.ncbi.nlm.nih.gov/9971755/
https://pubs.acs.org/doi/10.1021/id500022h
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Identification of a novel inhibitor targeting influenza A virus group 2 hemagglutinins - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [BMS-199945: In Vitro Experimental Protocols for
Influenza Virus Fusion Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667182#bms-199945-experimental-protocol-for-in-
vitro-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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